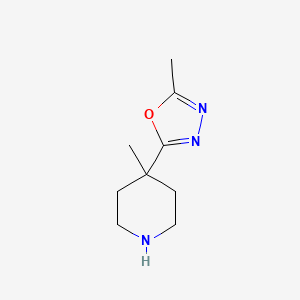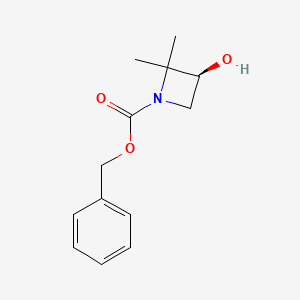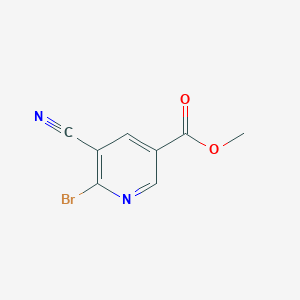
6-Bromo-5-cyano-nicotinic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-bromo-5-cyano-3-pyridinecarboxylate is a heterocyclic organic compound that features a pyridine ring substituted with bromine, cyano, and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-5-cyano-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method starts with the bromination of 3-pyridinecarboxylic acid, followed by the introduction of a cyano group through nucleophilic substitution. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of Methyl 6-bromo-5-cyano-3-pyridinecarboxylate may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can ensure precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-bromo-5-cyano-3-pyridinecarboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: Amino-substituted pyridine derivatives.
Ester Hydrolysis: 6-bromo-5-cyano-3-pyridinecarboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 6-bromo-5-cyano-3-pyridinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of Methyl 6-bromo-5-cyano-3-pyridinecarboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but often include key enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-bromo-2-pyridinecarboxylate
- Methyl 5-cyano-3-pyridinecarboxylate
- 6-Bromo-5-cyano-3-pyridinecarboxylic acid
Uniqueness
Methyl 6-bromo-5-cyano-3-pyridinecarboxylate is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both bromine and cyano groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
1256807-41-6 |
|---|---|
Fórmula molecular |
C8H5BrN2O2 |
Peso molecular |
241.04 g/mol |
Nombre IUPAC |
methyl 6-bromo-5-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C8H5BrN2O2/c1-13-8(12)6-2-5(3-10)7(9)11-4-6/h2,4H,1H3 |
Clave InChI |
SCHQZBVYTSEALC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(N=C1)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


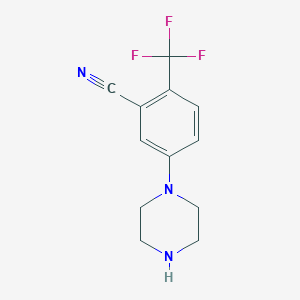
![N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine](/img/structure/B13917766.png)
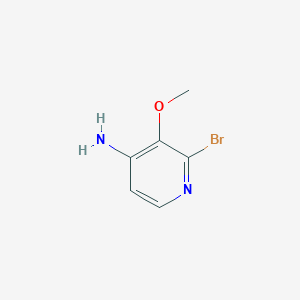
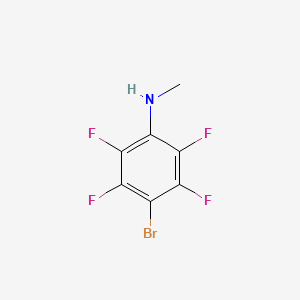
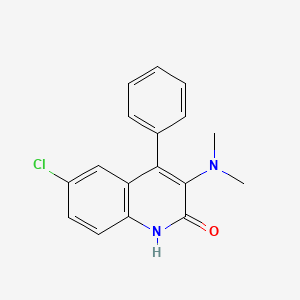
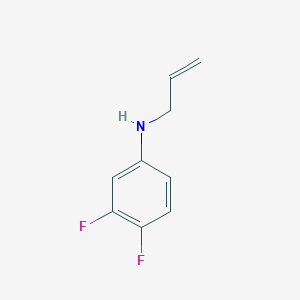
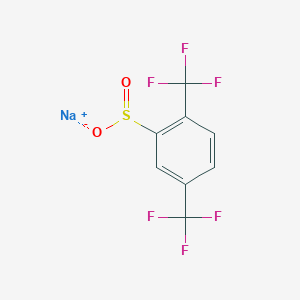
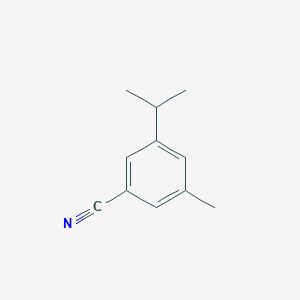
![(2S,5S,8S,11S,15Z,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide](/img/structure/B13917817.png)
![Methyl 6-bromo-5-methylbenZo[b]thiophene-2-carboxylate](/img/structure/B13917818.png)

![(5R)-2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B13917826.png)
